molecular formula C23H30N4O2 B3012591 2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate CAS No. 1008075-24-8

2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate

Numéro de catalogue B3012591
Numéro CAS: 1008075-24-8
Poids moléculaire: 394.519
Clé InChI: SZWSCHASVIKEHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate" is a complex organic molecule that appears to be related to quinoxaline derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of related quinoxaline compounds are discussed, which can provide insights into the properties and synthesis of the compound of interest.

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved through various methods. For instance, a green and efficient procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives is described, involving a one-pot condensation of 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate in ethanol . This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact. Although the specific compound of interest is not synthesized in this paper, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline ring. In the case of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate, the structure in solution was determined by 1H-NMR spectroscopy, and in the crystal form by X-ray analysis . The presence of intramolecular hydrogen bonding between the nitrogen atom in the quinoxaline ring and a carbonyl group was proven by quantum-chemical methods, 1H-NMR, and X-ray methods. This information is relevant as it provides insights into the potential intramolecular interactions and stability of the compound "2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate".

Chemical Reactions Analysis

The chemical reactivity of quinoxaline derivatives can be inferred from their functional groups and the reactions they undergo. For example, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones involves cyclization and condensation reactions . These reactions are catalyzed by ceric ammonium nitrite (CAN) and involve the formation of new rings and the introduction of various substituents. The compound of interest may undergo similar reactions due to the presence of cyano and acetate groups, which are reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate" are not directly provided in the papers, the properties of related compounds can offer some predictions. Quinoxaline derivatives generally exhibit good solubility in organic solvents and may show polymorphism due to different possible tautomeric states . The presence of cyano and ester groups can influence the compound's polarity, solubility, and reactivity. Additionally, the biological activities of quinoxaline derivatives, such as antimicrobial and larvicidal activities, suggest that the compound may also possess similar properties .

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoxalines, including derivatives similar to the queried compound, have been studied for their corrosion inhibition properties. A study by Zarrouk et al. (2014) on quinoxaline compounds as corrosion inhibitors for copper in nitric acid media found that molecular structure significantly influences inhibition efficiency. This suggests potential applications in materials science and industrial chemistry (Zarrouk et al., 2014).

Interaction Studies with Methyl Acetate

Research by Raphael et al. (2015) examined interactions of methyl acetate with aqueous solutions of quinoxaline derivatives. They focused on the effect of temperature and concentration on these interactions, providing insights into the chemical properties and potential applications of quinoxaline derivatives in solution chemistry (Raphael et al., 2015).

Catalytic Properties

A study by Boussalah et al. (2009) synthesized functional multidendate ligands related to quinoxaline derivatives and examined their catalytic properties. They found that in situ generated copper (II) complexes of these compounds are suitable catalysts for certain oxidation reactions, indicating potential applications in catalysis and organic synthesis (Boussalah et al., 2009).

Spiro Compound Synthesis

Velikorodov et al. (2015) researched the synthesis of new spiro compounds proceeding from quinoxaline derivatives, revealing the compound's role in synthesizing complex organic structures, which could be relevant in pharmaceuticals and organic chemistry (Velikorodov et al., 2015).

Antimicrobial Agents

In the context of medicinal chemistry, Elzahabi et al. (2017) synthesized novel quinoxaline derivatives and evaluated them as antiviral agents, highlighting the potential of quinoxaline derivatives in developing new pharmaceuticals (Elzahabi et al., 2017).

Propriétés

IUPAC Name

2-methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-5-15(2)14-29-23(28)18(11-24)21-22(27-12-16(3)10-17(4)13-27)26-20-9-7-6-8-19(20)25-21/h6-9,15-18H,5,10,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWSCHASVIKEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CC(CC(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.